N-(2-Acetylphenyl)benzamide
Overview
Description
N-(2-Acetylphenyl)benzamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with an acetyl group at the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylphenyl)benzamide typically involves the acylation of 2-aminobenzophenone. One common method is the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-(2-carboxyphenyl)benzamide.
Reduction: Formation of N-(2-hydroxyphenyl)benzamide.
Substitution: Formation of halogenated derivatives such as N-(2-bromophenyl)benzamide.
Scientific Research Applications
N-(2-Acetylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The acetyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound may modulate signaling pathways involved in inflammation or cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(2-Carboxyphenyl)benzamide: Similar structure but with a carboxyl group instead of an acetyl group.
N-(2-Hydroxyphenyl)benzamide: Contains a hydroxyl group in place of the acetyl group.
N-(2-Bromophenyl)benzamide: A halogenated derivative with a bromine atom on the phenyl ring.
Uniqueness: N-(2-Acetylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFVTWFHBLFXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208856 | |
Record name | Benzamide, N-(2-acetylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-26-3 | |
Record name | N-(2-Acetylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6011-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-acetylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(2-acetylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of N-(2-Acetylphenyl)benzamide highlighted in the research?
A1: this compound serves as a key intermediate in the synthesis of 2-aryl-4-quinolones. [, ] These compounds are aza analogs of flavones and hold significant interest in medicinal chemistry due to their antitumor properties, primarily through the inhibition of tubulin polymerization. [] The synthesis involves cyclizing this compound using a strong base like potassium tert-butoxide. []
Q2: Are there alternative synthetic routes to 2-aryl-4-quinolones that avoid using this compound?
A2: Yes, several alternative methods exist for synthesizing 2-aryl-4-quinolones. These include:
- Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylative coupling of 2-iodo-N-ethylaniline with phenylacetylene can yield 1-ethyl-2-phenyl-4-quinolone. [] Similarly, palladium-catalyzed tandem amination of 2-bromoalkynones with arylamines is effective for synthesizing 1-aryl-2-phenyl-4-quinolones. []
Q3: Aside from 2-aryl-4-quinolone synthesis, has this compound been explored in other chemical reactions?
A3: Yes, research indicates that this compound can participate in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of specific compounds. [] This reaction, facilitated by NH-acids like 2-cyanobenzanilide and 3-nitrobenzanilide, generates stable phosphorus ylides. [] These ylides exhibit geometrical isomerism in solution due to restricted rotation around a carbon-carbon partial double bond. []
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